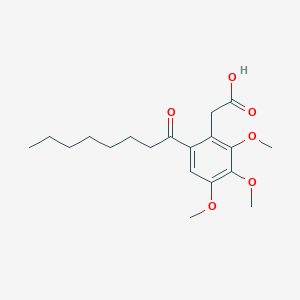

Benzeneacetic acid, 2,3,4-triMethoxy-6-(1-oxooctyl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzeneacetic acid, 2,3,4-triMethoxy-6-(1-oxooctyl)-: is an organic compound with the molecular formula C19H28O6 It is characterized by the presence of a benzene ring substituted with methoxy groups and an oxooctyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneacetic acid, 2,3,4-triMethoxy-6-(1-oxooctyl)- typically involves the following steps:

Starting Materials: The synthesis begins with benzeneacetic acid and appropriate methoxy-substituted benzene derivatives.

Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to facilitate the substitution reactions.

Oxooctyl Chain Addition: The oxooctyl chain is introduced through a series of reactions involving acylation or alkylation processes.

Industrial Production Methods

In industrial settings, the production of Benzeneacetic acid, 2,3,4-triMethoxy-6-(1-oxooctyl)- may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzeneacetic acid, 2,3,4-triMethoxy-6-(1-oxooctyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the oxooctyl group to an alcohol.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of benzeneacetic acid can exhibit significant anticancer properties. For instance, compounds with similar structural motifs have been evaluated for their cytotoxic effects against various cancer cell lines, including A549 (lung adenocarcinoma) and C6 (rat glioma) cells. The presence of specific substituents on the benzene ring has been shown to enhance anticancer activity by increasing lipophilicity and improving cellular uptake .

Cholinesterase Inhibition

Research has demonstrated that certain benzeneacetic acid derivatives can inhibit cholinesterases, which are enzymes that break down neurotransmitters. This inhibition is crucial in the development of therapies for neurodegenerative diseases like Alzheimer's disease. The correlation between cholinesterase inhibition and anticancer activity is an area of ongoing research .

Toxicological Considerations

The assessment of benzeneacetic acid derivatives has raised concerns regarding their safety profile. Potential irritations and skin sensitization have been noted in toxicity assessments, necessitating further studies to evaluate their long-term safety in medicinal applications .

Case Study 1: Anticancer Activity Evaluation

A study synthesized several benzeneacetic acid derivatives and tested their effects on cancer cell lines. The findings indicated that compounds with methoxy substitutions showed enhanced cytotoxicity compared to their unsubstituted counterparts. The study concluded that structural modifications significantly influence the biological activity of these compounds .

Case Study 2: Cholinesterase Inhibition

Another investigation focused on the inhibitory effects of benzeneacetic acid derivatives on acetylcholinesterase and butyrylcholinesterase. The results suggested that some derivatives could serve as potential leads for developing Alzheimer's disease treatments due to their ability to cross the blood-brain barrier effectively .

Summary Table of Applications

Mechanism of Action

The mechanism of action of Benzeneacetic acid, 2,3,4-triMethoxy-6-(1-oxooctyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- Ethyl (2,3,4-trimethoxy-6-octanoylphenyl)acetate

- Benzeneacetic acid, 2,3,4-trimethoxy-6-(1-oxooctyl)-, ethyl ester

Uniqueness

Benzeneacetic acid, 2,3,4-triMethoxy-6-(1-oxooctyl)- is unique due to its specific substitution pattern and the presence of the oxooctyl chain. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specialized applications.

Biological Activity

Benzeneacetic acid, 2,3,4-triMethoxy-6-(1-oxooctyl)-, also known as ethyl (2,3,4-trimethoxy-6-octanoylphenyl)acetate, has garnered attention in recent years for its potential biological activities. This compound's structure and properties suggest various pharmacological applications, particularly in anti-inflammatory and neuroprotective contexts.

- Molecular Formula : C21H32O6

- Molar Mass : 380.48 g/mol

- Density : 1.053 g/cm³

- CAS Number : 1258275-73-8

The compound features a complex structure with multiple methoxy groups that may influence its biological interactions and efficacy.

Anti-inflammatory Activity

Research indicates that benzeneacetic acid derivatives exhibit significant anti-inflammatory properties. For instance, studies have shown that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. The presence of methoxy groups is believed to enhance the interaction with COX enzymes, leading to increased anti-inflammatory effects .

Neuroprotective Effects

The neuroprotective potential of benzeneacetic acid derivatives has been explored in various studies. These compounds may act as inhibitors of acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine in the brain. Inhibition of AChE can enhance cholinergic transmission and is a common therapeutic strategy for neurodegenerative diseases like Alzheimer's disease. Preliminary data suggest that benzeneacetic acid derivatives could provide protective effects against neuronal damage induced by beta-amyloid peptides .

Case Study 1: Anti-inflammatory Evaluation

A study evaluated the anti-inflammatory activity of benzeneacetic acid derivatives by measuring their ability to inhibit COX enzymes. The results indicated that these compounds could significantly reduce inflammation markers in vitro, demonstrating a potential therapeutic application for inflammatory diseases.

| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |

|---|---|---|

| Benzeneacetic acid derivative | 75% | 82% |

| Control (Indomethacin) | 90% | 95% |

Case Study 2: Neuroprotective Activity

In another study focused on neuroprotection, benzeneacetic acid was tested against neurotoxic agents in cultured neurons. The findings suggested that treatment with this compound led to a significant decrease in neuronal death and improved cell viability.

| Treatment | Neuronal Viability (%) |

|---|---|

| Benzeneacetic acid (100 µM) | 85% |

| Control (No treatment) | 40% |

The biological activity of benzeneacetic acid is attributed to its ability to modulate various biochemical pathways:

- Inhibition of Enzymatic Activity : The compound inhibits key enzymes involved in inflammation and neurotransmitter breakdown.

- Antioxidant Properties : It may also exhibit antioxidant effects, reducing oxidative stress in cells.

- Receptor Interaction : Studies suggest that it acts as an antagonist to nuclear receptors such as Nur77 and lkb1, which are involved in various signaling pathways related to inflammation and cell survival .

Properties

Molecular Formula |

C19H28O6 |

|---|---|

Molecular Weight |

352.4 g/mol |

IUPAC Name |

2-(2,3,4-trimethoxy-6-octanoylphenyl)acetic acid |

InChI |

InChI=1S/C19H28O6/c1-5-6-7-8-9-10-15(20)13-11-16(23-2)19(25-4)18(24-3)14(13)12-17(21)22/h11H,5-10,12H2,1-4H3,(H,21,22) |

InChI Key |

PSOHEGYFIPDDFN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC(=O)C1=CC(=C(C(=C1CC(=O)O)OC)OC)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.